Acetarsol is an organoarsenic compound classified as a pentavalent arsenical due to the arsenic atom's +5 oxidation state. [] It appears as a white, odorless powder. [, ] Although acetarsol was previously a widely prescribed drug for conditions like amoebic dysentery, vaginitis, and syphilis, [, , , , , , , , , , , ] its use has significantly declined due to the development of safer alternatives and concerns regarding arsenic toxicity. [, , , , ]
Acetarsol, also known by its chemical name N-acetyl-4-hydroxy-m-arsanilic acid, is a compound with the molecular formula and a molecular weight of 275.09 g/mol. It is classified as a pentavalent arsenical compound and is primarily recognized for its antiprotozoal and antihelmintic properties. Acetarsol has been utilized in the treatment of various infections, particularly those caused by protozoa and helminths, making it significant in medicinal chemistry and pharmacology .
Acetarsol is derived from 4-chlorophenylarsonic acid through a series of chemical reactions involving diazotization and subsequent transformations. It belongs to the broader category of arsenic-containing compounds, which are often used in therapeutic applications due to their biological activity. The compound is also recognized under various synonyms, including Stovarsol and Mexyl, reflecting its diverse applications in clinical settings .
The synthesis of acetarsol involves multiple steps:
The synthesis requires careful control of temperature and pH during each step to ensure high yields and purity of the final product. The process typically involves crystallization techniques to isolate intermediates effectively.
Acetarsol participates in several chemical reactions:
These properties indicate its potential behavior in biological systems and influence its therapeutic effectiveness .
Acetarsol has several scientific uses:
Its historical significance also includes applications in veterinary medicine for treating parasitic infections in livestock .
The discovery of acetarsol in 1921 emerged from the pioneering antimicrobial research program at the Pasteur Institute in Paris, spearheaded by pharmacologist Ernest Fourneau [1] [5]. This breakthrough occurred during a period of intense investigation into organoarsenical compounds, building upon Paul Ehrlich's earlier work with arsphenamine for syphilis treatment. Fourneau's team systematically modified arsenic-based molecules to enhance therapeutic efficacy while reducing toxicity profiles. Acetarsol (chemical name: (3-Acetamido-4-hydroxyphenyl)arsonic acid) was developed as a pentavalent arsenical with a molecular formula of C₈H₁₀AsNO₅ and a molar mass of 275.0903 g mol⁻¹ [1]. Marketed under the brand name Stovarsol, it represented a significant advancement in anti-infective chemotherapy during the early 20th century [1] [3]. The compound's development was intrinsically linked to the Pasteur Institute's expanding global network, which facilitated clinical testing in diverse epidemiological settings, particularly French colonial territories where parasitic infections posed significant challenges to public health initiatives [5] [7]. This institutional framework enabled rapid translation of laboratory discoveries into therapeutic applications, establishing acetarsol as a versatile antimicrobial agent before the antibiotic era.
Table 1: Key Characteristics of Acetarsol
Property | Detail | Source |
---|---|---|
IUPAC Name | (3-Acetamido-4-hydroxyphenyl)arsonic acid | [1] |
Alternative Names | Acetarsone, Stovarsol | [1] [3] |
Molecular Formula | C₈H₁₀AsNO₅ | [1] |
Molar Mass | 275.0903 g mol⁻¹ | [1] |
Year of Discovery | 1921 | [1] |
Primary Institution | Pasteur Institute, Paris | [1] [5] |
Initial Medical Uses | Syphilis, amoebiasis, yaws, trypanosomiasis | [1] |
Acetarsol's initial broad-spectrum anti-infective indications gradually refined into more specialized applications against specific protozoan pathogens. Clinical observations revealed particular efficacy against Trichomonas vaginalis and intestinal amoebiasis, leading to formulation innovations including oral tablets for systemic action and suppositories for localized treatment [1] [3]. By the mid-20th century, acetarsol had established itself as a cornerstone in the management of refractory protozoal infections, especially when frontline therapies failed. Its mechanism of action, though not fully elucidated, was recognized to involve arsenic binding to protein-containing sulfhydryl groups within parasitic organisms [1] [3]. This interaction formed lethal As-S bonds that disrupted essential enzymatic processes, particularly in parasites dependent on thiol-containing enzymes for survival [3] [6]. Pharmacokinetic studies revealed that arsenic from acetarsol was primarily excreted renally, with urinary arsenic concentrations approaching potentially toxic levels during therapeutic courses [1] [3]. This narrow therapeutic index prompted careful clinical monitoring but did not immediately diminish its clinical value, especially for severe infections with limited alternatives. The compound's versatility was demonstrated through multiple administration routes—oral for intestinal amoebiasis, intravaginal pessaries for trichomoniasis, and rectal suppositories for treatment of proctitis [1] [3].
Table 2: Evolution of Therapeutic Applications for Acetarsol
Time Period | Primary Applications | Key Pathogens Targeted | Administration Forms |
---|---|---|---|
1920s-1930s | Broad-spectrum anti-infective | Treponema pallidum (syphilis), various protozoa | Oral, injection |
1940s-1960s | Specialized protozoal therapy | Entamoeba histolytica, Trichomonas vaginalis | Oral tablets, vaginal suppositories |
1970s-1990s | Niche applications for resistant infections | Candida albicans, refractory amoebiasis | Combination therapies, topical forms |
The trajectory of acetarsol from first-line therapeutic to specialized agent was driven by converging scientific and regulatory factors. Initially celebrated for its broad efficacy, clinical experience revealed significant limitations, particularly concerning arsenic-related toxicity. Reports emerged of optic neuritis and optic atrophy following prolonged administration, raising safety concerns that diminished its clinical appeal [1] [3]. Simultaneously, the pharmacological landscape transformed dramatically with the introduction of safer, more effective alternatives. Nitroimidazole compounds like metronidazole (discovered in the 1950s) offered superior efficacy against anaerobic protozoa without arsenic-associated risks [9]. Additionally, research into parasitic persistence mechanisms revealed that dormant protozoan forms (such as Plasmodium hypnozoites and Toxoplasma bradyzoites) exhibited reduced metabolic activity that rendered them less susceptible to arsenical agents [6]. These scientific advances, coupled with evolving regulatory standards, culminated in the formal withdrawal of acetarsol from major pharmaceutical markets on August 12, 1997 [1]. Nevertheless, its legacy persists in modern anti-protozoal chemotherapy through the development of derivative compounds. Most notably, acetarsol served as the chemical precursor for arsthinol, an organoarsenical with improved therapeutic properties [1]. This transition exemplifies a broader pattern in anti-infective drug development, where initial broad-spectrum agents often evolve into more specialized tools or provide chemical templates for successor compounds.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2